REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[C:13]1(=[O:18])[CH2:17][CH2:16][CH2:15]C1.N>CCOCC.[Zn]>[OH:18][C:13]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:15][CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.97 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the heat source was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
then stirred for an additional hour at room temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 19-20° C. by intermittent cooling
|
Type
|
WAIT
|
Details
|
After being one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
of stirring at room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined phases were dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |